molecular formula C18H15F3N4O2 B7143177 N-(6-methoxy-2-methylpyridin-3-yl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide

N-(6-methoxy-2-methylpyridin-3-yl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide

Cat. No.: B7143177
M. Wt: 376.3 g/mol
InChI Key: PWULHESTVSBJSR-UHFFFAOYSA-N
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Description

N-(6-methoxy-2-methylpyridin-3-yl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and a trifluoromethyl group

Properties

IUPAC Name

N-(6-methoxy-2-methylpyridin-3-yl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-11-14(8-9-15(23-11)27-2)24-17(26)13-10-22-25(16(13)18(19,20)21)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWULHESTVSBJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-methyl-3-pyridinecarboxylic acid and methoxyamine.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed via cyclization reactions involving hydrazine derivatives and 1,3-diketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling Reactions: The final step involves coupling the pyridine and pyrazole rings through amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2-methylpyridin-3-yl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-methoxy-2-methylpyridin-3-yl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxy-2-methylpyridin-3-yl)-1-phenylpyrazole-4-carboxamide: Lacks the trifluoromethyl group.

    N-(6-methoxy-2-methylpyridin-3-yl)-1-phenyl-5-methylpyrazole-4-carboxamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(6-methoxy-2-methylpyridin-3-yl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

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